molecular formula C20H24N2O5 B5456610 3-{[4-(3-Methoxybenzyl)piperazin-1-yl]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-{[4-(3-Methoxybenzyl)piperazin-1-yl]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B5456610
M. Wt: 372.4 g/mol
InChI Key: BGWXNYCWNDJRBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[4-(3-Methoxybenzyl)piperazin-1-yl]carbonyl}-7-oxabicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound with a unique structure that combines a piperazine ring, a methoxybenzyl group, and a bicyclic heptene framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[4-(3-Methoxybenzyl)piperazin-1-yl]carbonyl}-7-oxabicyclo[221]hept-5-ene-2-carboxylic acid typically involves multiple steps, starting with the preparation of the piperazine derivative The methoxybenzyl group is introduced through a nucleophilic substitution reaction, followed by the formation of the bicyclic heptene structure via a Diels-Alder reaction

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for certain steps, such as the Diels-Alder reaction, to enhance efficiency and scalability. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 3-{[4-(3-Methoxybenzyl)piperazin-1-yl]carbonyl}-7-oxabicyclo

Properties

IUPAC Name

3-[4-[(3-methoxyphenyl)methyl]piperazine-1-carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5/c1-26-14-4-2-3-13(11-14)12-21-7-9-22(10-8-21)19(23)17-15-5-6-16(27-15)18(17)20(24)25/h2-6,11,15-18H,7-10,12H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWXNYCWNDJRBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)C3C4C=CC(C3C(=O)O)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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